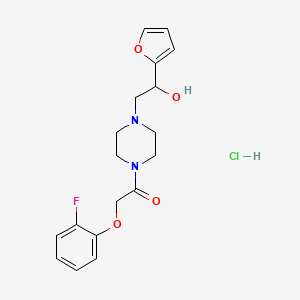

5-chloro-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring and a benzamide group.Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Derivative Development

Research in the field of medicinal chemistry often focuses on the synthesis of novel compounds with potential therapeutic effects. The development of benzamide derivatives, for instance, has been a significant area of interest due to their broad spectrum of biological activities. Studies have demonstrated the synthesis of novel compounds derived from visnagenone and khellinone, resulting in heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underlines the importance of novel synthesis pathways in discovering new therapeutic agents.

Anticancer and Antiviral Applications

The exploration of novel compounds for anticancer and antiviral applications remains a critical area of pharmaceutical research. Studies on pyrazolopyrimidines and their derivatives have shown remarkable activities against certain types of cancer and viral infections. Specifically, benzamide-based aminopyrazoles and their fused heterocycles have demonstrated significant antiviral activities against influenza A virus (subtype H5N1), highlighting the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020). This suggests that derivatives of the mentioned compound could play a role in the synthesis of antiviral agents.

Neuroleptic Activity

The design and synthesis of benzamides as potential neuroleptics have been a subject of interest due to their potential therapeutic benefits in treating psychosis. Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has revealed compounds with significant inhibitory effects on stereotyped behavior in rats, indicating potential neuroleptic activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981). This avenue of research could suggest potential applications for the compound in the development of treatments for neurological disorders.

Environmental and Agricultural Impact

In the context of environmental science and agriculture, studies on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger have highlighted the potential for microbial transformation in mitigating phytotoxicity and environmental contamination (Sharma, Banerjee, & Choudhury, 2012). While not directly related to the compound, such research underscores the importance of understanding the environmental fate and breakdown of chemical agents, potentially informing studies on the environmental impact of novel compounds.

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to have diverse biological activities, indicating that they likely affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the effects could be diverse depending on the specific activity of this compound.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-12-20-7-8-25(12)17-10-16(23-11-24-17)21-5-6-22-18(26)14-9-13(19)3-4-15(14)27-2/h3-4,7-11H,5-6H2,1-2H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZARKTAAVFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)

![2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B2746832.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746843.png)